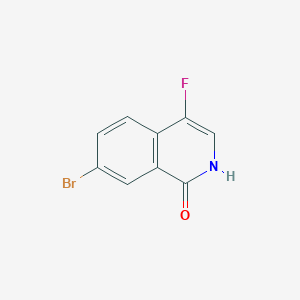
2-(but-3-yn-1-yloxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for “2-(but-3-yn-1-yloxy)ethan-1-ol” is 1S/C6H12O2/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
2-(But-3-yn-1-yloxy)ethan-1-ol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a fuel additive. It has also been used as a substrate in the synthesis of a variety of compounds, including pharmaceuticals and industrial chemicals. In addition, it has been used to study the structure and properties of certain materials, such as polymers.
作用機序
2-(But-3-yn-1-yloxy)ethan-1-ol is a reactive compound that can undergo a variety of reactions. It can react with a variety of other molecules, including acids, bases, and nucleophiles. It can also undergo a variety of rearrangement reactions, such as the Beckmann rearrangement. In addition, it can undergo a variety of other reactions, such as esterification, acylation, and hydrolysis.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not an essential nutrient, and there is no evidence to suggest that it has any toxic or harmful effects.
実験室実験の利点と制限
2-(But-3-yn-1-yloxy)ethan-1-ol is a relatively inexpensive and easily available compound, making it an attractive option for use in laboratory experiments. It is a relatively stable compound, and it can be stored for extended periods of time without significant degradation. However, it is a relatively reactive compound, and it can undergo a variety of reactions, making it difficult to use in some experiments.
将来の方向性
There are a number of potential future directions for research involving 2-(but-3-yn-1-yloxy)ethan-1-ol. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and industrial chemicals. It may also be possible to use this compound to study the structure and properties of certain materials, such as polymers. In addition, further research into the mechanism of action of this compound may lead to the development of new catalysts or reagents for use in organic synthesis.
合成法
2-(But-3-yn-1-yloxy)ethan-1-ol is typically synthesized by the reaction of butyn-1-ol with formaldehyde in the presence of an acid catalyst. This reaction is known as the Beckmann rearrangement. The reaction proceeds via the formation of an intermediate oxime, which is then hydrolyzed to form the desired product. The reaction can be carried out in either aqueous or organic solvents.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(but-3-yn-1-yloxy)ethan-1-ol involves the conversion of a starting material containing a but-3-yn-1-ol group into the desired product through a series of chemical reactions.", "Starting Materials": [ "But-3-yn-1-ol", "Ethylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium sulfate" ], "Reaction": [ "Step 1: Conversion of but-3-yn-1-ol to but-3-yn-1-yl chloride using thionyl chloride", "Step 2: Reaction of but-3-yn-1-yl chloride with ethylene oxide in the presence of sodium hydroxide to form 2-(but-3-yn-1-yloxy)ethanol", "Step 3: Conversion of 2-(but-3-yn-1-yloxy)ethanol to 2-(but-3-yn-1-yloxy)ethan-1-ol through acid-catalyzed dehydration using hydrochloric acid", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether", "Step 5: Drying of the organic layer with anhydrous sodium sulfate and evaporation of the solvent to obtain the final product" ] } | |
CAS番号 |
36697-85-5 |
分子式 |
C6H10O2 |
分子量 |
114.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



